molecular formula C10H14N2O2S B1291116 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide CAS No. 1017431-08-1

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Cat. No. B1291116
CAS RN: 1017431-08-1
M. Wt: 226.3 g/mol
InChI Key: UQONABORAOZZCR-UHFFFAOYSA-N
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Description

The compound "3-amino-N-cyclopropyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The benzenesulfonamide scaffold is a common feature in many pharmacologically active molecules and is often used as a starting point for the synthesis of more complex structures with potential therapeutic benefits.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various strategies. For instance, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient and general strategy, as seen in the synthesis of amino-(N-alkyl)benzenesulfonamides . This method demonstrates the potential for recognizing different types of amino groups in complex molecules, which is crucial for the development of new compounds. Additionally, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has been developed as chemoselective N-acylation reagents, which can be used for the selective protection of primary amines .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using both experimental and computational methods. For example, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using DFT/B3LYP functional with the 6-311G(d,p) basis set . These studies provide valuable insights into the electronic structure and intermolecular interactions of these compounds, which are essential for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions that allow for further functionalization of the molecule. For instance, 4-Cyanobenzenesulfonamides of secondary amines can be cleaved to the parent amine under the action of thiol and base, and can be further elaborated by alkylation and arylation . These reactions are important for the modification of the sulfonamide group and the introduction of new functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are critical for their development as therapeutic agents. Poor water solubility can limit the bioavailability of these compounds, as seen with certain HIF-1 pathway inhibitors . Therefore, understanding and improving these properties through chemical modifications is a key aspect of the development process. Additionally, the anti-HIV activity of certain benzenesulfonamide derivatives has been evaluated, with some compounds showing promising results .

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research led by Kyosuke Kaneda (2020) outlines the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds containing aminobenzenesulfonamide derivatives. These compounds are highlighted for their potential in facilitating the discovery of functional molecules and pharmaceuticals, showcasing the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industries (Kaneda, 2020).

Sulfonamide-based Medicinal Chemistry

A comprehensive review by He Shichao et al. (2016) focuses on the chemical structural modifications of classical antibacterial aminobenzenesulfonamide derivatives and their broad bioactive spectrum. This includes applications in antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, as well as neurological diseases and diuretic drugs, indicating the wide medicinal applications and development value of sulfonamide derivatives (He Shichao et al., 2016).

Advanced Oxidation Processes for Environmental Applications

Research by Mohammad Qutob et al. (2022) explores the application of advanced oxidation processes (AOPs) in treating acetaminophen from aqueous mediums, detailing the generation of various by-products and their biotoxicity. This work emphasizes the role of AOPs in enhancing the degradation of recalcitrant compounds, potentially applicable to the breakdown of complex sulfonamide derivatives in environmental settings (Qutob et al., 2022).

Aminotriazoles in Organic Synthesis

A review by Nazarov V.N. et al. (2021) discusses the industrial use of aminotriazoles, which, like aminobenzenesulfonamide derivatives, find applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This illustrates the utility of nitrogen-containing compounds in various industrial applications, including as raw materials for synthesis and production of heat-resistant polymers and products with fluorescent properties (Nazarov V.N. et al., 2021).

properties

IUPAC Name

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-2-5-9(6-10(7)11)15(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQONABORAOZZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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